molecular formula C16H17N3O6S B4658400 4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B4658400
M. Wt: 379.4 g/mol
InChI Key: UDZYYCOHPDLYPU-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is an organic compound with the molecular formula C16H17N3O6S. This compound is known for its unique structure, which includes a methoxy group, a nitro group, and a sulfonamide group attached to a benzamide backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves multiple steps. . The reaction conditions often involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit certain enzymes by mimicking the natural substrate, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and sulfonamide groups allows for diverse chemical transformations and potential therapeutic applications .

Properties

IUPAC Name

4-methoxy-3-nitro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O6S/c1-25-15-7-4-12(10-14(15)19(21)22)16(20)18-9-8-11-2-5-13(6-3-11)26(17,23)24/h2-7,10H,8-9H2,1H3,(H,18,20)(H2,17,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDZYYCOHPDLYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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